p-NH2-CHX-A"-DTPA (hydrochloride hydrate)
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Overview
Description
p-NH2-CHX-A"-DTPA (hydrochloride hydrate): is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). This compound is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives with modified functional groups .
Scientific Research Applications
Chemistry: In chemistry, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is used as a chelating agent to bind metal ions. This property makes it valuable in analytical chemistry for metal ion detection and quantification .
Biology: In biological research, the compound is used for labeling biomolecules, such as peptides and proteins, with radionuclides. This labeling is crucial for imaging and diagnostic applications .
Medicine: In medicine, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is employed in tumor pre-targeting. It helps in delivering therapeutic radionuclides to specific tumor sites, enhancing the efficacy of cancer treatments .
Industry: In the industrial sector, the compound is used in the development of radiopharmaceuticals and other diagnostic agents. Its ability to form stable complexes with metal ions makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be conjugated with biomolecules for targeted delivery. The molecular targets include specific receptors on tumor cells, allowing for precise targeting and minimal off-target effects .
Comparison with Similar Compounds
p-NH2-Bn-CHX-A"-DTPA: Another bifunctional chelator with similar properties but different functional groups.
Uniqueness: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is unique due to its macrocyclic structure and bifunctional chelating properties. These features enhance its stability and specificity in binding metal ions, making it more effective for tumor pre-targeting and other applications .
Properties
Molecular Formula |
C25H42Cl2N4O12 |
---|---|
Molecular Weight |
661.5 g/mol |
IUPAC Name |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C25H36N4O10.2ClH.2H2O/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39;;;;/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39);2*1H;2*1H2/t18-,19+,20+;;;;/m1..../s1 |
InChI Key |
GRCOCZULVQBCJY-SQPUCKGSSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
Canonical SMILES |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl |
Origin of Product |
United States |
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